4-Bromo-2-chloro-1-methyl-1H-pyrrole
Description
4-Bromo-2-chloro-1-methyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a bromine atom at position 4, a chlorine atom at position 2, and a methyl group at position 1 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.
Properties
Molecular Formula |
C5H5BrClN |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-methylpyrrole |
InChI |
InChI=1S/C5H5BrClN/c1-8-3-4(6)2-5(8)7/h2-3H,1H3 |
InChI Key |
VGLCWSNMUUKBLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-methyl-1H-pyrrole typically involves the halogenation of 1-methylpyrrole. One common method includes the bromination and chlorination of 1-methylpyrrole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-halogenation and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or thiourea for thiolation. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions, often in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that 4-bromo-2-chloro-1-methyl-1H-pyrrole exhibits notable antimicrobial and anticancer activities. The halogen substitutions may enhance its binding affinity to specific biological targets, potentially inhibiting pathways involved in disease processes. For example, studies have shown that compounds with similar structures can act as potent inhibitors of proteins involved in cancer progression .
Mechanism of Action
The compound can act as a proton acceptor, interacting with proton donors to form protonated species. This characteristic is crucial in biochemical pathways where proton transfer is significant. Its halogen substitutions may influence interactions with various biological targets, enhancing its efficacy as an inhibitor or modulator .
Material Science Applications
Dye and Pigment Synthesis
In material science, this compound serves as a precursor for the synthesis of dyes and pigments. Its unique chemical properties allow it to be used as an intermediate in the production of colorants for fibers and plastics .
Fluorescent Probes
The compound's derivatives have been explored as fluorescent probes for bioimaging applications. These probes can selectively bind to specific therapeutic targets, facilitating drug discovery processes by enabling miniaturized ligand screening .
Synthesis and Derivative Development
The synthesis of this compound typically involves halogenation reactions of pyrrole derivatives. Continuous flow reactors are often employed to optimize yield and efficiency during synthesis. The compound's derivatives have shown promise in various applications, including acting as COX-2 inhibitors comparable to existing nonsteroidal anti-inflammatory drugs .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Data Tables: Key Comparative Properties
Biological Activity
4-Bromo-2-chloro-1-methyl-1H-pyrrole is a halogenated pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound this compound can be synthesized through electrophilic halogenation reactions involving pyrrole derivatives. The presence of bromine and chlorine atoms is significant as these halogens are known to influence the biological properties of organic compounds. The synthesis typically involves the reaction of pyrrole with appropriate halogenating agents under controlled conditions.
Antimicrobial Activity
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various pyrrole derivatives, including this compound. The compound has been evaluated against several bacterial strains, demonstrating varying degrees of efficacy. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Mechanism of Action : The halogen substituents (bromine and chlorine) are believed to enhance the interaction of the compound with bacterial cell membranes, leading to increased permeability and eventual cell death .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity:
- Fungal Strains Tested : The compound demonstrated significant activity against Candida albicans with MIC values indicating effective inhibition of fungal growth .
- Comparative Efficacy : In comparative studies, it was found that the presence of halogens in the structure correlates positively with antifungal potency, similar to its antibacterial effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances antibacterial action |
| Chlorine | Increases antifungal properties |
| Methyl Group | Modulates overall bioactivity |
The SAR studies indicate that both electron-withdrawing and electron-donating groups can significantly influence the compound's antimicrobial effectiveness. The presence of bromine at the 4-position is particularly noteworthy for enhancing bioactivity against resistant strains .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Study on MRSA : A study demonstrated that derivatives similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
- In Vivo Efficacy : Preliminary in vivo studies indicated that compounds with similar structures could effectively reduce bacterial load in infected models, supporting their potential use as antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
